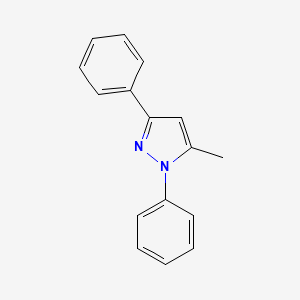
5-methyl-1,3-diphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1,3-diphenyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as scaffolds in the development of pharmaceuticals due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1,3-diphenylpropane-1,3-dione with methylhydrazine under reflux conditions in an appropriate solvent such as ethanol or acetic acid . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-methyl-1,3-diphenyl-1H-pyrazole can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of pyrazole-4,5-diones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydropyrazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Pyrazole-4,5-diones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated, nitrated, or sulfonated pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: 5-methyl-1,3-diphenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-methyl-1,3-diphenyl-1H-pyrazole and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, some derivatives inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
1,3-diphenyl-1H-pyrazole: Lacks the methyl group at position 5.
3-methyl-1-phenyl-1H-pyrazole: Has a methyl group at position 3 instead of 5.
5-phenyl-1H-pyrazole: Lacks the second phenyl group at position 3.
Uniqueness: 5-methyl-1,3-diphenyl-1H-pyrazole is unique due to the presence of both phenyl groups and the methyl group at position 5. This specific substitution pattern influences its reactivity and biological activity, making it distinct from other pyrazole derivatives .
Propiedades
Número CAS |
7188-89-8 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
5-methyl-1,3-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)17-18(13)15-10-6-3-7-11-15/h2-12H,1H3 |
Clave InChI |
CJYSHDBQTCHBTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


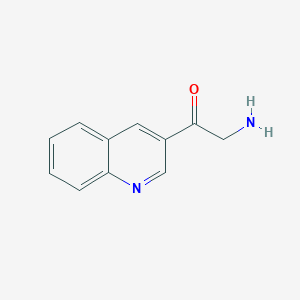

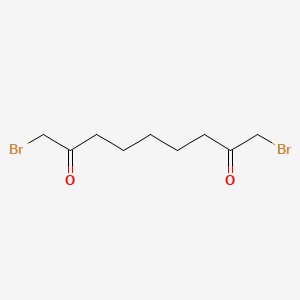
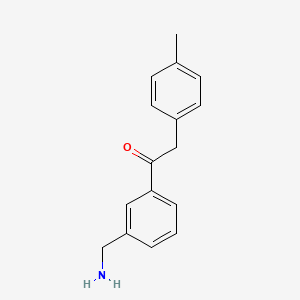
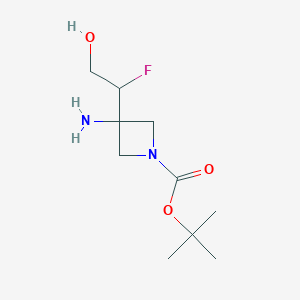
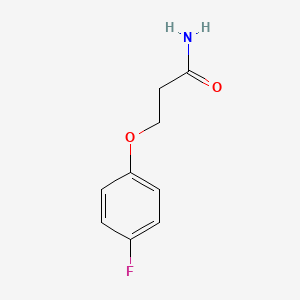
![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)
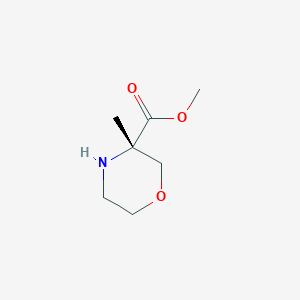
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
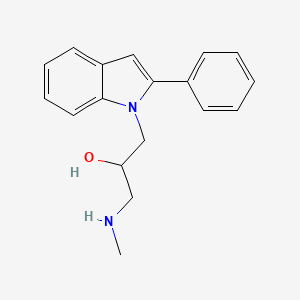


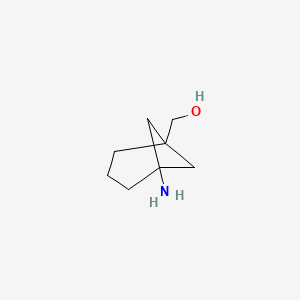
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
